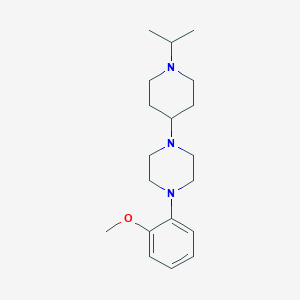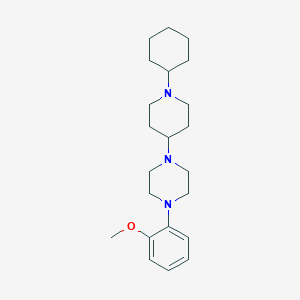![molecular formula C17H23ClN2O2S B247760 1-[(4-CHLOROPHENYL)SULFONYL]-4-(3-CYCLOHEXENYLMETHYL)PIPERAZINE](/img/structure/B247760.png)
1-[(4-CHLOROPHENYL)SULFONYL]-4-(3-CYCLOHEXENYLMETHYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)sulfonyl]-4-(3-cyclohexenylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a cyclohexenylmethyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-(3-cyclohexenylmethyl)piperazine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-(3-cyclohexenylmethyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)sulfonyl]-4-(3-cyclohexenylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of allergic conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-(3-cyclohexenylmethyl)piperazine involves its interaction with specific molecular targets. The compound may act as an antagonist or inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it has been shown to interact with histamine H1 receptors, which play a role in allergic responses .
Comparison with Similar Compounds
Similar Compounds
1-[(4-Chlorophenyl)phenylmethyl]piperazine: Similar structure but with a phenylmethyl group instead of a cyclohexenylmethyl group.
1-[(4-Chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine: Contains a trifluoromethylpyridinyl group instead of a cyclohexenylmethyl group.
Uniqueness
1-[(4-Chlorophenyl)sulfonyl]-4-(3-cyclohexenylmethyl)piperazine is unique due to the presence of the cyclohexenylmethyl group, which imparts distinct chemical and biological properties. This structural feature may influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C17H23ClN2O2S |
|---|---|
Molecular Weight |
354.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(cyclohex-3-en-1-ylmethyl)piperazine |
InChI |
InChI=1S/C17H23ClN2O2S/c18-16-6-8-17(9-7-16)23(21,22)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-2,6-9,15H,3-5,10-14H2 |
InChI Key |
CKVAUIQKJCZOOC-UHFFFAOYSA-N |
SMILES |
C1CC(CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247677.png)


![1-[1-(Bicyclo[2.2.1]hept-2-yl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247681.png)
![1'-Benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1,4'-bipiperidine](/img/structure/B247682.png)
![3-({4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B247686.png)
![1-(2-Methoxyphenyl)-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247688.png)
![1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247689.png)
![1-(2-Methoxyphenyl)-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247690.png)
![1-[1-(3-Methoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247695.png)
![1-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)azepane](/img/structure/B247698.png)
![1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane](/img/structure/B247699.png)
![1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]azepane](/img/structure/B247700.png)
![1-[1-(3-Fluorobenzyl)piperidin-4-yl]azepane](/img/structure/B247701.png)
